1,4-Ditert-butyl-2,5-dinitrobenzene
Description
1,4-Ditert-butyl-2,5-dinitrobenzene is a nitro-substituted aromatic compound featuring two tert-butyl groups at the 1,4-positions and nitro groups at the 2,5-positions. The tert-butyl groups confer steric bulk and electron-withdrawing effects, which influence solubility, crystallinity, and reactivity. Potential applications include materials science, where electron-deficient aromatic systems are valuable in optoelectronics or as intermediates in organic synthesis.
Properties
IUPAC Name |
1,4-ditert-butyl-2,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-13(2,3)9-7-12(16(19)20)10(14(4,5)6)8-11(9)15(17)18/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUWVFBKBKKTJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects: Alkoxy vs. Tert-Butyl Groups
- 1,4-Di-n-heptyloxy-2,5-dinitrobenzene (I): Features flexible n-heptyloxy chains. The alkoxy groups enhance solubility in nonpolar solvents and influence crystal packing, as evidenced by its yellow crystalline form .
- 1,4-Ditert-butyl-2,5-dinitrobenzene : The tert-butyl groups introduce significant steric hindrance, reducing solubility in common solvents but improving thermal stability. This bulkiness may also hinder electrophilic substitution reactions compared to alkoxy derivatives.
Electron-Withdrawing Groups: Nitro vs. Trichloromethyl
- 1,4-Dichloro-2,5-bis(trichloromethyl)benzene : Contains trichloromethyl groups, which are strong electron-withdrawing groups (EWGs). These substituents deactivate the aromatic ring toward electrophilic attack but enhance stability in harsh conditions .
- This compound : Nitro groups are also EWGs but offer greater polarizability, influencing electronic properties in materials applications. The tert-butyl groups add steric effects absent in trichloromethyl analogs.
Halogenated Analogs: Bromo and Methyl Substituents
- 1,4-Dibromo-2,5-dimethylbenzene : Bromine atoms act as leaving groups, enabling Suzuki coupling or nucleophilic substitution. Methyl groups donate electrons, activating the ring toward electrophiles .
- This compound : Nitro groups deactivate the ring, directing reactions to specific positions. The tert-butyl groups further reduce reactivity compared to halogenated analogs.
Key Research Findings
- Synthetic Pathways : Nitration of 1,4-disubstituted benzenes is a common route for dinitrobenzene derivatives, with substituents dictating isomer separation (e.g., 2,5- vs. 2,3-dinitro products) .
- Steric vs. Electronic Effects : Bulky tert-butyl groups dominate the physical properties of this compound, whereas alkoxy or halogen substituents prioritize electronic effects .
- Applications : Nitroaromatics with tert-butyl groups are understudied in biomedicine but show promise in materials science due to thermal stability and electronic tunability.
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